Bis(pyrimidin-2-ylmethyl)amine
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Overview
Description
Bis(pyrimidin-2-ylmethyl)amine: is an organic compound that features two pyrimidine rings connected by a central amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(pyrimidin-2-ylmethyl)amine typically involves the reaction of pyrimidine derivatives with amine precursors under controlled conditions. One common method involves the nucleophilic substitution of pyrimidine with an amine group in the presence of a base . The reaction is usually carried out in solvents such as dimethyl sulfoxide (DMSO) or acetone at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Bis(pyrimidin-2-ylmethyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amine group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can produce a variety of N-substituted pyrimidine derivatives .
Scientific Research Applications
Bis(pyrimidin-2-ylmethyl)amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of bis(pyrimidin-2-ylmethyl)amine involves its interaction with molecular targets such as enzymes or receptors. The compound can act as a ligand, binding to metal ions or active sites of enzymes, thereby modulating their activity . The specific pathways involved depend on the context of its application, such as enzyme inhibition or coordination chemistry.
Comparison with Similar Compounds
Bis(pyridin-2-ylmethyl)amine: Similar in structure but with pyridine rings instead of pyrimidine.
Bis(benzimidazole)amine: Contains benzimidazole rings and is used in similar applications.
Uniqueness: Bis(pyrimidin-2-ylmethyl)amine is unique due to the presence of pyrimidine rings, which confer specific electronic and steric properties. This makes it particularly useful in applications requiring precise control over molecular interactions and reactivity .
Properties
Molecular Formula |
C10H11N5 |
---|---|
Molecular Weight |
201.23 g/mol |
IUPAC Name |
1-pyrimidin-2-yl-N-(pyrimidin-2-ylmethyl)methanamine |
InChI |
InChI=1S/C10H11N5/c1-3-12-9(13-4-1)7-11-8-10-14-5-2-6-15-10/h1-6,11H,7-8H2 |
InChI Key |
YRWCMZCQDSFCJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)CNCC2=NC=CC=N2 |
Origin of Product |
United States |
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